4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
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Overview
Description
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5-methyl-3-phenylisoxazol-4-yl)methanol
- 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole
Uniqueness
4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. The presence of the methoxy group and the benzamide moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15-11-17(23-20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRMYNSHNCOMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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